molecular formula C8H6BrClFNO B1375166 2-bromo-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 1341166-16-2

2-bromo-N-(2-chloro-4-fluorophenyl)acetamide

Cat. No. B1375166
CAS RN: 1341166-16-2
M. Wt: 266.49 g/mol
InChI Key: BJXXZDILVJGKRC-UHFFFAOYSA-N
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Description

2-bromo-N-(2-chloro-4-fluorophenyl)acetamide is a chemical compound with the molecular formula C8H6BrClFNO and a molecular weight of 266.5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-bromo-N-(2-chloro-4-fluorophenyl)acetamide consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group .


Physical And Chemical Properties Analysis

2-bromo-N-(2-chloro-4-fluorophenyl)acetamide is a solid compound . It has a density of 1.6±0.1 g/cm3, a boiling point of 337.5±32.0 °C at 760 mmHg, and a flash point of 157.9±25.1 °C .

Scientific Research Applications

  • Potential Pesticides : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which have structural similarities to 2-bromo-N-(2-chloro-4-fluorophenyl)acetamide, have been characterized and identified as potential pesticides. The study presents experimental data like X-ray powder diffraction, which is crucial for understanding the properties of these compounds (Olszewska, Pikus, & Tarasiuk, 2008).

  • Antimicrobial Activity : Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide show promise in antimicrobial applications. These compounds, synthesized through nucleophilic substitution, have been screened for activity against both Gram-negative and Gram-positive bacteria, as well as fungi (Badiger, Mulla, Khazi, & Khazi, 2013).

  • Anticonvulsant and Antidepressant Activities : Certain bromo- and fluoro-substituted phenylacetamide derivatives have been synthesized and tested for their anticonvulsant and antidepressant activities. The study used Porsolt’s behavioural despair test in mice to determine the efficacy of these compounds (Xie, Tang, Pan, & Guan, 2013).

  • Molecular Conformations and Supramolecular Assembly : Research on halogenated N,2-diarylacetamides, including compounds structurally similar to 2-bromo-N-(2-chloro-4-fluorophenyl)acetamide, has focused on their molecular conformations and how they assemble in a supramolecular context. These studies are essential for understanding the chemical and physical properties of these compounds (Nayak et al., 2014).

  • Supramolecular Assembly via Hydrogen Bonds : The crystal structures of certain chloro- and bromo-phenyl derivatives, which are similar to 2-bromo-N-(2-chloro-4-fluorophenyl)acetamide, have been studied to understand their supramolecular assembly. These studies focus on hydrogen bonding interactions and are crucial for the development of new materials with specific properties (Hazra et al., 2014).

  • Anti-Inflammatory Activity : Derivatives of N-(3-chloro-4-fluorophenyl)acetamide have been synthesized and tested for their anti-inflammatory activity. The study includes the chemical synthesis and the biological assessment of these compounds (Sunder & Maleraju, 2013).

Safety and Hazards

This compound is sold “as-is” by Sigma-Aldrich, and the buyer assumes responsibility to confirm product identity and/or purity . It has a hazard classification of Eye Irritant 2, and safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It’s known that the compound is used as an intermediate in organic synthesis reactions . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure or function of the target molecules.

Biochemical Pathways

Based on its use as an intermediate in organic synthesis reactions , it can be inferred that it may be involved in various biochemical pathways, depending on the specific reactions it participates in.

Pharmacokinetics

Its physical properties such as melting point (117-119°c), boiling point (3375±320 °C), and solubility (soluble in methanol) suggest that it may have good bioavailability .

Result of Action

Given its use as an intermediate in organic synthesis reactions , it’s likely that its effects would depend on the specific reactions it’s involved in and the resulting products.

Action Environment

The action, efficacy, and stability of 2-bromo-N-(2-chloro-4-fluorophenyl)acetamide can be influenced by various environmental factors. For instance, it should be stored in a sealed, dry environment at room temperature . It’s also important to avoid inhaling the compound’s dust or vapor, as it can cause irritation to the skin, eyes, and respiratory system . Inappropriate conditions may lead to harmful chemical reactions, so it should be avoided from contact with strong oxidizing agents or other incompatible substances .

properties

IUPAC Name

2-bromo-N-(2-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClFNO/c9-4-8(13)12-7-2-1-5(11)3-6(7)10/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXXZDILVJGKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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